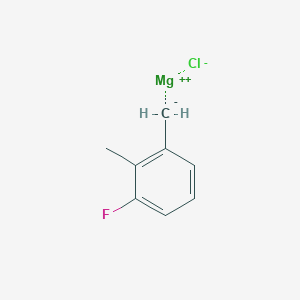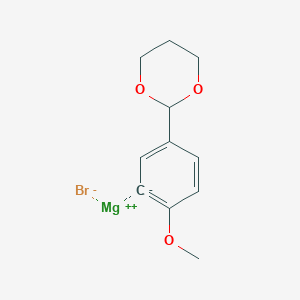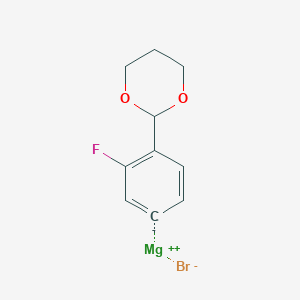
3-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
3-Fluoro-2-methylbenzylmagnesium chloride is typically prepared by reacting 3-fluoro-2-methylbenzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Diethyl ether
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
In an industrial setting, the preparation of 3-fluoro-2-methylbenzylmagnesium chloride follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Automated systems: For precise control of temperature and addition of reagents
Purification: Techniques such as distillation or crystallization to obtain the pure product
化学反応の分析
Types of Reactions
3-Fluoro-2-methylbenzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic addition: To carbonyl compounds (aldehydes, ketones, esters)
Nucleophilic substitution: With alkyl halides
Coupling reactions: With aryl halides
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Alkyl halides: For substitution reactions
Aryl halides: For coupling reactions
Solvent: Diethyl ether or tetrahydrofuran (THF)
Temperature: Typically room temperature to reflux
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes: From nucleophilic substitution with alkyl halides
Biaryls: From coupling reactions with aryl halides
科学的研究の応用
3-Fluoro-2-methylbenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals
Biology: Preparation of biologically active compounds for drug discovery
Medicine: Synthesis of intermediates for active pharmaceutical ingredients (APIs)
Industry: Production of fine chemicals and specialty materials
作用機序
The mechanism of action of 3-fluoro-2-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to form new carbon-carbon bonds efficiently.
類似化合物との比較
Similar Compounds
- 3-Fluorobenzylmagnesium chloride
- 2-Methylbenzylmagnesium chloride
- 3-Chloro-2-methylbenzylmagnesium chloride
Uniqueness
3-Fluoro-2-methylbenzylmagnesium chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring. This combination imparts distinct reactivity and selectivity in organic synthesis, making it a valuable reagent for specific transformations that other similar compounds may not achieve as effectively.
特性
IUPAC Name |
magnesium;1-fluoro-3-methanidyl-2-methylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.ClH.Mg/c1-6-4-3-5-8(9)7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHGVPBQXUNNRR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333899.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333901.png)
